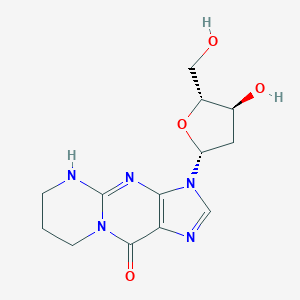

1,N(2)-Propanodeoxyguanosine

Description

Properties

CAS No. |

120667-07-4 |

|---|---|

Molecular Formula |

C13H17N5O4 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |

InChI |

InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1 |

InChI Key |

HGYWFMCWAWUWRE-DJLDLDEBSA-N |

SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |

Isomeric SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |

Canonical SMILES |

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |

Other CAS No. |

120667-07-4 |

Synonyms |

1,N(2)-propanodeoxyguanosine |

Origin of Product |

United States |

Mechanistic Pathways of 1,n 2 Propanodeoxyguanosine Formation

Adduction via α,β-Unsaturated Aldehydes (Enals)

α,β-Unsaturated aldehydes, or enals, are key precursors in the formation of 1,N(2)-propanodeoxyguanosine adducts. These compounds are characterized by a carbon-carbon double bond conjugated to an aldehyde group, which confers the reactivity necessary for DNA adduction.

The formation of this compound from enals proceeds through a well-established two-step mechanism. acs.org The initial step involves a Michael addition, a type of conjugate addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated aldehyde. organicreactions.org In the context of DNA, the N-1 or the exocyclic N2 atom of deoxyguanosine can act as the nucleophile. acs.orgnih.gov

Following the initial Michael addition, which results in the formation of an intermediate, a subsequent intramolecular cyclization occurs. This second step involves the reaction between the remaining nucleophilic site on the guanine (B1146940) base and the aldehyde carbon of the adducted enal, leading to the formation of a stable, cyclic this compound adduct. acs.orgnih.gov

Several α,β-unsaturated aldehydes, many of which are products of lipid peroxidation, are known to be precursors for this compound adducts. The structure of the aldehyde influences the type and quantity of the resulting adduct.

Acrolein: As the simplest α,β-unsaturated aldehyde, acrolein reacts with deoxyguanosine to form two primary regioisomers: γ-hydroxy-1,N(2)-propanodeoxyguanosine (γ-OH-PdG) and α-hydroxy-1,N(2)-propanodeoxyguanosine (α-OH-PdG). researchgate.net The reaction of acrolein with deoxyguanosine at pH 7 and 37°C yields three major products. nih.govresearchgate.net

Crotonaldehyde (B89634): This aldehyde also reacts with deoxyguanosine to form this compound adducts. nih.govacs.org The reaction between crotonaldehyde and DNA results in the formation of cyclic this compound adducts. nih.gov

2-Hexenal: While specific studies on 2-hexenal forming this compound were not as prevalent in the initial search, its structure as an α,β-unsaturated aldehyde suggests a similar reactivity pattern.

trans-4-Hydroxy-2-nonenal (HNE): HNE is a major product of the peroxidation of ω-6 polyunsaturated fatty acids and is a significant precursor to this compound adducts. nih.gov The adducts derived from HNE are considered predominant DNA adducts arising from lipid peroxidation. nih.gov

| Aldehyde Precursor | Resulting Adduct(s) | Key Findings |

|---|---|---|

| Acrolein | γ-OH-PdG, α-OH-PdG | Forms two main regioisomers upon reaction with deoxyguanosine. researchgate.net |

| Crotonaldehyde | Cyclic this compound adducts | Reaction with DNA is confirmed to produce these adducts. nih.gov |

| trans-4-Hydroxy-2-nonenal (HNE) | This compound adducts | A major product of lipid peroxidation leading to significant adduct formation. nih.gov |

The reaction between α,β-unsaturated aldehydes and deoxyguanosine can lead to the formation of multiple diastereomers and regioisomers, adding to the complexity of the resulting DNA damage.

The reaction of acrolein with deoxyguanosine produces two regioisomeric adducts: γ-hydroxy-1,N(2)-propanodeoxyguanosine (γ-HOPdG) and α-hydroxy-1,N(2)-propanodeoxyguanosine (α-HOPdG). researchgate.net The γ-HOPdG is the major adduct formed. acs.org The reaction of acrolein with deoxyguanosine yields two rapidly equilibrating diastereomers of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-6-hydroxypyrimido[1,2-a]purine-10(3H)one and a third adduct, 3-(2-deoxy-β-D-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8-hydroxypyrimido[1,2-a]purine-10(3H)one. nih.govresearchgate.net

For crotonaldehyde, four diastereomers are possible, with the two having trans relative configurations at the C6 and C8 positions being the predominant species. nih.gov The formation of cross-links by the crotonaldehyde adduct is highly dependent on the configuration of the methyl group at the C6 position. acs.org

The adducts derived from trans-4-hydroxy-2-nonenal possess an additional stereocenter, leading to the possibility of four observable diastereomers. acs.orgnih.gov

Endogenous Generation through Lipid Peroxidation Processes

This compound adducts are not only formed from exogenous exposures to aldehydes but are also generated endogenously through the process of lipid peroxidation. nih.govpnas.org This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids. oup.com

Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation due to the presence of multiple double bonds in their structures. researchgate.net The peroxidation of PUFAs generates a variety of reactive aldehydes, including acrolein, crotonaldehyde, and trans-4-hydroxy-2-nonenal, which are precursors for this compound adducts. nih.govnih.gov

Studies have shown that ω-3 and ω-6 PUFAs are specific sources for the formation of these adducts under oxidative conditions. nih.gov For instance, acrolein and crotonaldehyde adducts are primarily derived from ω-3 PUFAs, while HNE-dG adducts are exclusively formed from the ω-6 fatty acid, arachidonic acid. nih.gov The yield of acrolein adducts is proportional to the number of double bonds in the fatty acid. nih.gov There can be positive correlations between the intake of linoleic acid (an ω-6 PUFA) and the levels of HNE-derived DNA adducts in certain tissues. nih.gov

| PUFA Type | Primary Aldehyde Precursors Generated | Resulting Adducts |

|---|---|---|

| ω-3 (e.g., DHA, LNA, EPA) | Acrolein, Crotonaldehyde | Acr-dG, Cro-dG nih.gov |

| ω-6 (e.g., AA, LA) | Acrolein, trans-4-Hydroxy-2-nonenal (HNE) | Acr-dG, HNE-dG nih.gov |

The cellular redox state and the level of oxidative stress significantly influence the formation of this compound adducts. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, promotes lipid peroxidation. nih.govresearchgate.net

Depletion of glutathione (B108866) (GSH), a major cellular antioxidant, has been shown to dramatically increase the levels of these propano adducts in rat liver DNA. nih.gov GSH plays a crucial role in detoxifying reactive aldehydes by conjugating with them, thereby preventing them from reacting with DNA. researchgate.net When GSH levels are low, the concentration of these aldehydes increases, leading to higher levels of DNA adduction. nih.gov This suggests that the cellular defense system against lipid peroxidation products is not completely efficient, allowing some of these genotoxic agents to damage DNA. oup.com

Age-Dependent Dynamics of Endogenous Adduct Formation

Emerging evidence suggests a correlation between aging and the accumulation of DNA adducts, including this compound. Studies in rodent models have demonstrated that the levels of these adducts are significantly higher in older animals compared to newborns. This age-dependent increase is thought to be a consequence of a lifetime of exposure to endogenous aldehydes produced during metabolic processes, coupled with a potential decline in DNA repair efficiency with age.

Table 1: Age-Related DNA Adduct Levels in Human Brain Tissue

| Age Group | Relative Adduct Level (Arbitrary Units) |

| ≤ 60 years | Lower |

| > 60 years | Higher |

Note: This table illustrates the general trend of age-dependent increases in I-compounds, a class of DNA adducts, in the human brain. Specific levels for this compound were not detailed in the cited study.

Formation from Acetaldehyde Metabolism in Biological Contexts

Acetaldehyde, a common metabolite of ethanol and a component of tobacco smoke, is a key precursor to the formation of this compound. The reaction involves two molecules of acetaldehyde with a deoxyguanosine residue in DNA. nih.govnih.govnih.gov This process is significant in contexts of alcohol consumption and smoking, contributing to the genotoxic effects associated with these lifestyle factors.

The initial reaction involves one molecule of acetaldehyde forming an unstable Schiff base with the exocyclic amino group of deoxyguanosine. A second acetaldehyde molecule then participates in a subsequent reaction, leading to the formation of the stable, cyclic this compound adduct. researchgate.net

The formation of this compound from acetaldehyde can be facilitated by the intermediate formation of crotonaldehyde. This conversion, an aldol condensation reaction, can be catalyzed by polyamines under physiological conditions. Polyamines, such as spermine and spermidine, are ubiquitous cellular components involved in various biological functions.

Studies have shown that proline amide, which serves as a model for N-terminal proline residues in proteins, can catalyze the formation of crotonaldehyde from acetaldehyde. nih.govresearchgate.net Furthermore, acetaldehyde has been found to induce spermine oxidase, an enzyme in the polyamine catabolic pathway. nih.gov This induction leads to an increase in the levels of its metabolic products, including acrolein, and suggests a potential link between acetaldehyde exposure and altered polyamine metabolism that could favor the formation of reactive aldehydes like crotonaldehyde. While a direct catalytic role for spermine and spermidine in this specific conversion in vivo requires further elucidation, the existing evidence points towards a plausible polyamine-mediated pathway.

The formation of this compound from acetaldehyde is a concentration-dependent process. Studies on the reaction of acetaldehyde with deoxynucleosides have provided insights into the kinetics of this interaction. The reactivity of acetaldehyde with deoxyguanosine is higher than with other deoxynucleosides. nih.gov

While detailed kinetic parameters for the formation of this compound are not extensively documented, research has quantified adduct levels at specific acetaldehyde concentrations. For instance, exposure of human cells to acetaldehyde has been shown to increase the levels of this adduct. The formation of DNA-protein crosslinks induced by acetaldehyde has also been shown to be concentration-dependent.

Table 2: Formation of Acetaldehyde-Deoxyguanosine Adducts

| Reactant | Adduct Formed | Relative Yield |

| Acetaldehyde + Deoxyguanosine | This compound | Concentration-dependent |

| Acetaldehyde + Deoxyadenosine | Various adducts | Lower than dG adducts |

| Acetaldehyde + Deoxycytidine | Various adducts | Lower than dG adducts |

This table provides a qualitative comparison of the reactivity of acetaldehyde with different deoxynucleosides based on available literature.

Other Precursors and Minor Formation Pathways (e.g., N-Nitrosopyrrolidine, 2-Bromoacrolein)

Besides acetaldehyde, other chemical compounds can also lead to the formation of this compound, representing minor but significant pathways of adduct formation.

N-Nitrosopyrrolidine (NPYR): This carcinogen, found in tobacco smoke and certain foods, undergoes metabolic activation to produce crotonaldehyde. semanticscholar.orgnih.gov Crotonaldehyde is a direct precursor of this compound. The metabolic conversion of NPYR to crotonaldehyde provides a clear mechanistic link between exposure to this nitrosamine (B1359907) and the formation of the PdG adduct in DNA.

2-Bromoacrolein: This mutagenic α,β-unsaturated aldehyde can also react with deoxyguanosine to form cyclic 1,N(2)-propanoguanine adducts. However, this is considered a minor reaction pathway. In in vitro studies reacting 2-bromoacrolein with DNA, only a small fraction (approximately 3%) of the total DNA-bound radioactivity was attributed to the formation of these cyclic adducts, indicating that other reactions are more prominent for this particular precursor. nih.gov

Table 3: Yield of this compound from Minor Precursors

| Precursor | Intermediate | Yield of this compound |

| N-Nitrosopyrrolidine | Crotonaldehyde | Dependent on metabolic activation |

| 2-Bromoacrolein | - | Minor product (~3% of DNA-bound radioactivity) |

Molecular and Structural Consequences on Dna Integrity

Guanine (B1146940) Base Modification and Propyl Group Integration within the Nucleoside Structure

The formation of 1,N(2)-propanodeoxyguanosine results from the reaction of bifunctional electrophiles, such as those derived from the lipid peroxidation product malondialdehyde or environmental mutagens like acrolein and crotonaldehyde (B89634), with a deoxyguanosine residue in DNA. nih.govresearchgate.netpnas.orgoup.comnih.gov This reaction involves the addition of a three-carbon propyl group that links the exocyclic N(2) amino group and the N1 ring nitrogen of the guanine base. nih.govnih.gov This integration of the propyl group creates a new six-membered ring fused to the purine (B94841), fundamentally altering the structure of the guanine base. nih.govresearchgate.netnih.gov

This modification blocks the Watson-Crick hydrogen bonding face of the guanine, preventing standard base pairing with cytosine. nih.govnih.gov The resulting exocyclic adduct is a stable lesion that significantly distorts the local DNA structure. nih.govnih.gov The specific stereochemistry of the propyl group can vary depending on the aldehyde from which it is derived, leading to the formation of different diastereomers of the adduct. nih.govresearchgate.netnih.gov

Table 1: Key Features of Guanine Modification in this compound

| Feature | Description | Reference |

| Modifying Agent | Bifunctional electrophiles (e.g., from malondialdehyde, acrolein) | nih.govresearchgate.netpnas.orgoup.comnih.gov |

| Site of Modification | Exocyclic N(2) amino group and N1 ring nitrogen of guanine | nih.govnih.gov |

| Structural Change | Formation of a new six-membered ring fused to the purine | nih.govresearchgate.netnih.gov |

| Functional Consequence | Blocks Watson-Crick hydrogen bonding face | nih.govnih.gov |

Impact on DNA Double Helix Conformation and Base Pairing Fidelity

The presence of the bulky this compound adduct within the DNA double helix necessitates significant conformational adjustments to maintain helical stability. These changes disrupt normal base pairing and introduce localized distortions.

To accommodate the exocyclic ring, the modified guanine base rotates around its glycosidic bond from the typical anti conformation to a syn conformation. nih.govnih.govnih.govnih.govacs.orgacs.orgttu.ee In the syn conformation, the bulky propyl group is positioned in the major groove of the DNA double helix, minimizing steric hindrance with the deoxyribose-phosphate backbone. nih.govnih.govnih.govacs.org This rotation is a key structural feature of DNA containing this adduct. nih.govnih.govnih.govnih.govacs.org

With the modified guanine in the syn conformation, it can no longer form standard Watson-Crick hydrogen bonds with cytosine. Instead, at slightly acidic pH, it forms a protonated Hoogsteen base pair with the complementary cytosine. nih.govnih.govwikipedia.orgtestbook.com This non-canonical base pairing involves a different set of hydrogen bonding interactions between the two bases. nih.govnih.govwikipedia.orgtestbook.com The formation of Hoogsteen pairs is a common mechanism to accommodate bulky lesions in the major groove. nih.govnih.govwikipedia.orgtestbook.com

The presence of the this compound adduct and its associated syn conformation and Hoogsteen pairing induces localized perturbations in the DNA double helix. nih.govacs.orgnih.gov These distortions are generally confined to the site of the adduct and its immediate neighboring base pairs. acs.org The extent of this perturbation can be influenced by the surrounding DNA sequence, a phenomenon known as sequence context effect. nih.govnih.gov Different sequence contexts can lead to variations in the stability and conformational dynamics of the adducted DNA. nih.govnih.gov

Table 2: Conformational Changes Induced by this compound

| Parameter | Conformation in Adducted DNA | Consequence | Reference |

| Glycosidic Bond | Rotates from anti to syn | Positions bulky adduct in the major groove | nih.govnih.govnih.govnih.govacs.orgacs.org |

| Base Pairing | Forms protonated Hoogsteen pairs with cytosine | Non-canonical pairing, loss of Watson-Crick fidelity | nih.govnih.govwikipedia.orgtestbook.com |

| Helical Structure | Localized perturbations | Disruption of normal DNA conformation | nih.govacs.orgnih.gov |

Ring-Opening Equilibria and Intramolecular Rearrangements of the Adduct within DNA

The cyclic this compound adduct can exist in equilibrium with a ring-opened aldehyde form within the DNA duplex. nih.govacs.org This equilibrium is a critical aspect of the adduct's chemistry and contributes to its genotoxicity.

When placed opposite dC in duplex DNA, the 1,N(2)-dG exocyclic lesions can undergo ring opening to yield the corresponding N(2)-(3-oxopropyl)-dG derivatives. nih.govacs.org This ring-opening is catalyzed by the duplex DNA environment. nih.gov With the acrolein-derived adduct, this ring-opening to the aldehyde is complete at neutral pH. nih.govacs.org This places a reactive aldehyde group in the minor groove of the DNA. acs.org

The reactive aldehyde group of the ring-opened form of the adduct can react with nucleophilic groups on other DNA bases or proteins, leading to the formation of cross-links. nih.govnih.gov

Interstrand Cross-Links: The aldehyde can react with the exocyclic amino group of a guanine on the opposite strand, forming an interstrand cross-link. researchgate.net These are highly toxic lesions that covalently link the two strands of the DNA double helix, preventing strand separation required for replication and transcription. nih.govyoutube.com

DNA-Protein Cross-Links: The aldehyde can also react with the amino groups of lysine (B10760008) or other amino acid residues in nearby proteins, forming DNA-protein cross-links. nih.govnih.gov These cross-links can trap proteins on the DNA, interfering with essential cellular processes. nih.govnih.gov The formation of these cross-links is often mediated by a Schiff base linkage. nih.gov

Table 3: Reactivity of the Ring-Opened this compound Adduct

| Reactant | Product | Consequence | Reference |

| Opposite Strand Guanine | Interstrand Cross-Link | Blocks DNA replication and transcription | researchgate.netnih.govyoutube.com |

| Protein Amino Groups | DNA-Protein Cross-Link | Traps proteins on DNA, interferes with cellular processes | nih.govnih.gov |

Genotoxic and Mutagenic Potency of 1,n 2 Propanodeoxyguanosine Adducts

Classification as Promutagenic Lesions and their Role in Initiating Cellular Transformation

1,N(2)-propanodeoxyguanosine adducts are recognized as potent promutagenic lesions due to their unique chemical structure. semanticscholar.orgnih.govcapes.gov.br These exocyclic adducts result from the reaction of α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde (B89634), with deoxyguanosine in DNA. acs.orgnih.govresearchgate.net The formation of the propano ring structure blocks the Watson-Crick hydrogen-bonding face of the guanine (B1146940) nucleobase. acs.orgnih.gov This structural alteration disrupts the normal base pairing required for accurate DNA replication and is the fundamental reason they are anticipated to be premutagenic. acs.orgnih.gov

These DNA lesions are not merely laboratory artifacts; they are detected as common background lesions in the DNA of tissues from both rodents and humans, even in the absence of known carcinogen treatment. nih.govresearchgate.net Their presence in vivo suggests that endogenous processes, particularly lipid peroxidation, are a significant source of their formation. nih.govcapes.gov.br Studies have demonstrated that these adducts are formed in rodents following exposure to carcinogens, and their increased levels in animal tissues provide suggestive evidence for their role in carcinogenesis. nih.govcapes.gov.br The detection of acrolein- and crotonaldehyde-derived this compound adducts in various human tissues, including the liver, lung, leukocytes, and mammary glands, underscores their potential role as endogenous DNA lesions that may contribute to cellular transformation and cancer initiation. nih.govresearchgate.net

Inhibition of DNA Replication and DNA Polymerase Bypass Mechanisms

The bulky, helix-distorting nature of this compound adducts presents a significant obstacle to the cellular DNA replication machinery. When a replicative DNA polymerase encounters such a lesion, DNA synthesis is often inhibited or stalled. acs.orgnih.gov For instance, studies on crotonaldehyde-derived adducts in human cells revealed that they inhibit DNA synthesis. acs.orgnih.gov The apparent level of DNA synthesis inhibition by the major acrolein-derived adduct, γ-OH-PdG, was found to be approximately 70% in Escherichia coli. semanticscholar.org

To overcome this replication block and prevent cell death, cells employ specialized DNA damage tolerance pathways, primarily translesion synthesis (TLS). semanticscholar.org This process utilizes specialized TLS polymerases that can accommodate the damaged template base and insert a nucleotide opposite the lesion, albeit sometimes with reduced fidelity. semanticscholar.org In E. coli, the block to DNA synthesis can be partially overcome by RecA-dependent recombination repair, but TLS also plays a crucial role. semanticscholar.org In human cells, specific TLS polymerases are involved in bypassing these adducts. For example, DNA polymerase eta (Pol η) has been shown to participate in the bypass of acrolein-derived deoxyguanosine adducts. nih.gov While this bypass allows for the completion of replication, it can be error-prone, leading to the mutations discussed in the following section. nih.gov

Specific Mutational Signatures Induced by the Adduct, with Emphasis on G→T Transversions

A hallmark of the mutagenicity of this compound adducts is the induction of a specific mutational signature, predominantly G→T transversions. acs.org Site-specific mutagenesis studies, where a single adduct is placed into a vector and replicated in bacterial or mammalian cells, have consistently shown this pattern for adducts derived from acrolein, crotonaldehyde, and 4-hydroxynonenal (B163490) (4-HNE). acs.org

| Adduct Diastereomer | Miscoding Frequency | Primary Mutation | Secondary Mutations |

|---|---|---|---|

| (6S, 8S) | 10% | G→T | G→C |

| (6R, 8R) | 5% | G→T | G→A (at comparable level to G→T) |

Differential Mutagenicity Observed Across Various Biological Systems

The mutagenic potential of this compound adducts can vary significantly depending on the biological context, including the specific organism, cell type, and DNA repair capacity. nih.gov This differential mutagenicity highlights the complex interplay between the DNA lesion and the cell's processing machinery.

A notable example is the adduct derived from 4-HNE, which induces a DNA damage response in Salmonella typhimurium but is inactive in standard bacterial mutagenesis assays. acs.orgnih.gov However, the same adduct is mutagenic in other systems, causing mutations in the lacZ gene of M13 phage transfected into E. coli and in mammalian cells such as Chinese hamster lung cells and human lymphoblastoid cells. acs.org It has been suggested that the high cytotoxicity of 4-HNE in bacteria might mask its genotoxic effects. acs.org

Even within the same species, results can differ. Studies examining acrolein-derived adducts in human fibroblast cells have produced conflicting findings. One study reported that the majority of mutations were base substitutions at G:C pairs, while another study observed no significant increase in mutation frequency in either DNA repair-proficient or nucleotide excision repair (NER)-deficient human fibroblasts. nih.gov These data suggest that the mutagenic effect of these adducts may only manifest when the level of DNA damage is substantial and that the propensity for mutations is dependent on the specific cellular genetic background and gene expression patterns. nih.gov

| Adduct Source | Biological System | Observed Mutagenicity |

|---|---|---|

| Acrolein | Human Fibroblast Cells (Study 1) | Mutagenic (G:C base substitutions) |

| Acrolein | Human Fibroblast Cells (Study 2) | Not significantly mutagenic |

| 4-HNE | Salmonella typhimurium (bacterial assay) | Inactive |

| 4-HNE | Chinese Hamster Lung Cells | Mutagenic |

| 4-HNE | Human Lymphoblastoid Cells | Mutagenic |

Induction of Apoptosis and Activation of DNA Damage Signaling Pathways

While low levels of this compound adducts may lead to mutations, high levels of this type of DNA damage can trigger a more drastic cellular response: apoptosis, or programmed cell death. nih.gov This is a critical defense mechanism to eliminate heavily damaged cells that might otherwise become cancerous. Research has shown a direct correlation between elevated levels of acrolein-derived this compound (Acr-dG) adducts and increased apoptosis. nih.gov It is believed that when the adducts reach a certain threshold, their primary biological effect shifts from mutagenesis to the induction of apoptosis as part of a comprehensive DNA damage response. nih.gov

The activation of this response is a fundamental cellular process for dealing with various types of DNA lesions. cellsignal.com Adducts derived from compounds like 4-HNE have been shown to induce a DNA damage response. nih.gov The cellular response to crotonaldehyde can also involve autophagy, which can promote apoptosis. acs.org This indicates that the cell recognizes these adducts as a severe threat to genomic integrity, activating signaling pathways that ultimately decide the cell's fate—be it repair, tolerance, or self-destruction.

One of the most severe forms of DNA damage is a double-strand break (DSB), and there is evidence that bulky adducts like this compound can lead to their formation. nih.gov The primary mechanism is not a direct chemical cleavage of the DNA backbone by the adduct itself. Instead, DSBs are typically formed as a secondary consequence during the processing of the initial lesion, particularly when DNA replication and DNA repair processes collide. nih.govnih.gov

When a DNA replication fork encounters a this compound adduct, it stalls. nih.gov The processing of this stalled fork, or attempts by the nucleotide excision repair (NER) pathway to remove the adduct while the DNA is being replicated, can lead to the collapse of the replication fork. nih.govnih.gov This collapse results in the physical breakage of one or both DNA strands, creating a DSB. nih.gov The formation of a DSB is a critical event that triggers robust DNA damage signaling and is a common pathway for inducing apoptosis if the break is not properly repaired. nih.gov

Cellular Defense Mechanisms and Dna Repair Pathways

Nucleotide Excision Repair (NER) Pathway for Adduct Recognition and Excision

Nucleotide Excision Repair (NER) is a versatile and highly conserved repair mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions wikipedia.orgbosterbio.com. The 1,N(2)-propanodeoxyguanosine adduct is recognized and repaired by the NER pathway nih.gov. In vivo and in vitro studies have demonstrated that PdG is a substrate for the NER machinery in both prokaryotic and mammalian cells nih.gov.

The NER process can be broadly divided into two sub-pathways for damage recognition: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER) wikipedia.orgnih.gov. GG-NER surveys the entire genome for lesions, while TC-NER specifically removes lesions that block the progression of RNA polymerase during transcription wikipedia.orgnih.gov. Following recognition, both pathways converge to excise the damaged oligonucleotide and synthesize a new, correct DNA strand wikipedia.orgnih.gov.

Studies have shown that in Escherichia coli strains deficient in the Uvr(A)BC-dependent NER pathway, there is a significant increase in the frequency of mutations at the site of the PdG adduct, highlighting the critical role of NER in preventing mutations induced by this lesion nih.gov. In mammalian cells, cell-free extracts from Chinese hamster ovary cells were capable of efficiently removing the PdG adduct from DNA nih.gov. Furthermore, PdG was found to be a better substrate for the mammalian NER complex compared to the bacterial system and was repaired with an efficiency comparable to that of a thymine-thymine dimer nih.gov.

The NER pathway involves the coordinated action of numerous proteins. In the yeast Saccharomyces cerevisiae, key components include the RAD1/RAD10 and RAD14 proteins.

The RAD1/RAD10 heterodimer functions as a structure-specific endonuclease that makes the 5' incision during the excision of the damaged DNA segment researchgate.netnih.gov. The Rad1 and Rad10 proteins are essential for the removal of non-homologous DNA ends during certain types of recombination and play a crucial role in NER by incising the DNA on the 5' side of a bulky lesion within a bubble-like structure formed by the NER machinery researchgate.netnih.gov. While their direct action on the this compound adduct has not been explicitly detailed in the available literature, their fundamental role in incising DNA containing bulky adducts strongly implies their involvement in the excision of PdG.

RAD14 is the yeast homolog of the human XPA protein and is a critical component for damage recognition in the NER pathway. Although the direct interaction of RAD14 with the this compound adduct is not specifically documented, its general function involves recognizing and binding to a wide range of DNA lesions, which is a prerequisite for the assembly of the NER incision complex.

When DNA lesions are not repaired by pathways like NER before the replication fork arrives, cells can employ a damage tolerance mechanism known as Translesion Synthesis (TLS) uconn.eduyoutube.com. TLS utilizes specialized, low-fidelity DNA polymerases to replicate past the damaged template strand, thereby avoiding replication fork collapse uconn.eduyoutube.comyoutube.com. This process, however, can be error-prone and is a significant source of mutations youtube.comnih.gov.

Several TLS polymerases have been identified that can bypass various N2-deoxyguanosine adducts nih.gov. For instance, in E. coli, DNA polymerase IV (Pol IV) has been shown to accurately and efficiently insert nucleotides opposite certain 1,N(2)-dG adducts nih.gov. The involvement of specific human TLS polymerases in the bypass of this compound is an area of ongoing research. Human polymerases η (eta) and ι (iota) are known to be involved in the bypass of N2-dG interstrand cross-links nih.gov. The interplay between NER and TLS is crucial for cell survival. While NER is the primary repair mechanism for bulky adducts like PdG, TLS provides a mechanism to tolerate the lesion if it persists, preventing more severe consequences such as double-strand breaks and chromosomal rearrangements.

Mismatch Repair (MMR) Pathway Involvement in Adduct Resolution

The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion/deletion loops that arise during DNA replication and recombination nih.govdntb.gov.ua. The MMR machinery is also implicated in the cellular response to certain types of DNA damage, often by triggering cell cycle arrest or apoptosis rather than direct repair of the adduct itself bosterbio.com.

While the direct excision of this compound adducts by the MMR pathway is not its primary function, there is evidence that MMR proteins can recognize and bind to DNA containing certain types of damage, which can signal the presence of the lesion to other cellular pathways bosterbio.com. The MMR system can act downstream of other repair pathways, such as NER, to potentially edit mutagenic bypass events that may have occurred during TLS bosterbio.com.

The core of the MMR pathway in eukaryotes consists of the MutS and MutL protein families. The MSH2 protein forms heterodimers with MSH6 (MutSα) or MSH3 (MutSβ) to recognize mismatches and some DNA adducts plos.orgescholarship.org. The MLH1 protein forms a heterodimer with PMS2 (MutLα), which is then recruited to the site of the lesion to coordinate the excision and resynthesis steps escholarship.orgmdpi.com.

The cellular response to DNA damage is a highly integrated process involving extensive cross-talk between different repair pathways elifesciences.orgnih.govnih.gov. The presence of a this compound adduct can trigger a coordinated response from multiple systems.

For example, if NER fails to remove the adduct before replication, the stalled replication fork may be a substrate for both TLS and Homologous Recombination. The MMR system can also intersect with these pathways. It has been suggested that MMR proteins can recognize mismatches created by TLS polymerases that have bypassed a lesion, potentially leading to a second round of repair or signaling for apoptosis if the damage is irreparable bosterbio.com. Furthermore, there is evidence of coordination between the Fanconi anemia (FANC) pathway and MMR in response to certain types of DNA damage bosterbio.com. The precise nature of the cross-talk and coordination of these pathways in the context of this compound adducts is an area that requires further investigation.

Homologous Recombination (HR) in DNA Adduct Repair

Homologous Recombination (HR) is a high-fidelity repair pathway that is essential for the repair of DNA double-strand breaks (DSBs) and for the restart of stalled or collapsed replication forks mskcc.orgnih.govnih.gov. While HR does not directly remove the this compound adduct itself, it plays a critical role in repairing the more complex and cytotoxic lesions that can arise from the presence of this adduct during DNA replication mskcc.orgnih.govnih.gov.

If a replication fork encounters an unrepaired PdG adduct, the fork may stall and collapse, leading to the formation of a DSB mskcc.orgnih.gov. In such a scenario, HR is activated to repair the break using the undamaged sister chromatid as a template, thereby ensuring the accurate restoration of the genetic information mskcc.orgnih.govnih.gov. The involvement of HR is therefore a crucial downstream defense mechanism against the consequences of bulky DNA adducts like this compound. Some components of the MMR system, such as MLH3 and PMS2, have also been implicated in the later steps of homologous recombination nih.gov.

Data Tables

Table 1: Key DNA Repair Pathways and Proteins Involved in the Management of this compound Adducts

| Repair Pathway/Process | Key Proteins | Primary Role in Relation to this compound |

| Nucleotide Excision Repair (NER) | RAD1/RAD10, RAD14 (Yeast) | Direct removal of the bulky PdG adduct from the DNA. |

| Translesion Synthesis (TLS) | Specialized DNA Polymerases (e.g., Pol IV in E. coli, Pol η, Pol ι in humans) | Bypass of the PdG adduct during DNA replication to prevent fork collapse, can be error-prone. |

| Mismatch Repair (MMR) | MSH2, MLH1 | Recognition of helix distortions and signaling of DNA damage; potential editing of TLS-induced mismatches. |

| Homologous Recombination (HR) | RAD51, BRCA1/2 | Repair of double-strand breaks that can result from the collapse of replication forks at the site of the PdG adduct. |

Table 2: Research Findings on the Repair of this compound and Related Adducts

| Finding | Organism/System | Significance | Reference |

| This compound is repaired by the Nucleotide Excision Repair pathway. | E. coli and Mammalian Cells (in vitro) | Establishes NER as a primary defense mechanism against this adduct. | nih.gov |

| Deficiency in NER leads to increased mutation frequency at the site of the PdG adduct. | E. coli | Demonstrates the importance of NER in preventing the mutagenic potential of PdG. | nih.gov |

| DNA Polymerase IV can accurately bypass certain 1,N(2)-dG adducts. | E. coli | Suggests a mechanism for error-free tolerance of these lesions. | nih.gov |

| Human polymerases η and ι are involved in the bypass of N2-dG interstrand cross-links. | Human | Implies a potential role for these TLS polymerases in bypassing related adducts like PdG. | nih.gov |

| MMR proteins can recognize and bind to carcinogen-induced DNA adducts. | Human Cells | Suggests a role for MMR in signaling the presence of bulky adducts. | bosterbio.com |

Integrated Cellular DNA Damage Response Networks

The formation of this compound (PdG) adducts in DNA triggers a complex and integrated network of cellular responses aimed at signaling the presence of the lesion, halting cell cycle progression to allow for repair, and recruiting the necessary enzymatic machinery to restore DNA integrity. This response is critical in preventing the fixation of mutations that can arise from the replication of damaged DNA, which has been linked to carcinogenesis and aging. nih.gov The cellular response to PdG adducts involves the activation of key signaling proteins that act as sensors and transducers of the DNA damage signal.

Activation of Key Signaling Proteins (e.g., p-ATM, γ-H2AX, PARP) in Response to Adduct Formation

The presence of a bulky lesion such as the this compound adduct can distort the DNA double helix, leading to the activation of a cascade of signaling events. While direct studies detailing the specific activation of p-ATM, γ-H2AX, and PARP in response to PdG adducts are not extensively available, the general principles of the DNA damage response (DDR) provide a framework for understanding how these proteins are likely involved.

p-ATM (Phosphorylated Ataxia-Telangiectasia Mutated)

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs). nih.gov However, its activation is not strictly limited to DSBs and can be triggered by other forms of DNA damage that alter chromatin structure. The distortion of the DNA helix caused by a PdG adduct can lead to replication stress, which in turn can activate ATM.

Upon activation, ATM undergoes autophosphorylation on serine 1981, leading to the dissociation of inactive ATM dimers into active monomers. nih.gov This activated p-ATM then phosphorylates a multitude of downstream targets to orchestrate the DNA damage response. While the direct interaction of PdG with ATM is not established, the cellular consequences of this adduct, such as replication fork stalling, can indirectly lead to ATM activation.

γ-H2AX (Phosphorylated H2A Histone Family Member X)

The phosphorylation of the histone variant H2AX on serine 139, resulting in γ-H2AX, is a hallmark of the DNA damage response, particularly in the context of DSBs. nih.gov However, γ-H2AX formation is also a sensitive marker for other types of DNA lesions that cause replication stress. researchgate.net The presence of a PdG adduct can impede the progression of the replication machinery, leading to stalled replication forks.

This stalling can be recognized by the cell, leading to the phosphorylation of H2AX in the chromatin regions flanking the damage. researchgate.net The formation of γ-H2AX foci serves as a beacon to recruit a host of DNA repair and signaling proteins to the site of damage, effectively amplifying the initial damage signal. nih.gov Although the primary role of γ-H2AX is associated with DSB repair, its involvement in the response to bulky adducts like PdG is crucial for signaling the presence of a replication-blocking lesion.

PARP (Poly(ADP-ribose) Polymerase)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in the DNA damage response, particularly in the repair of single-strand breaks (SSBs). nih.govnih.gov DNA strand breaks can be a secondary consequence of the cellular processing of bulky adducts like this compound.

Upon detecting a DNA strand break, PARP1 and PARP2 are rapidly recruited to the site of damage and become activated. nih.govnih.gov This activation leads to the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, a process known as PARylation. researchgate.net This PARylation serves two main purposes: it creates a negatively charged scaffold that helps to recruit other DNA repair proteins to the site of damage, and it can also lead to the relaxation of chromatin structure, making the damaged DNA more accessible to repair enzymes. nih.govnih.gov

The activation of PARP is an early and crucial event in the cellular response to DNA damage that can be initiated by the presence of PdG adducts, either directly or as a result of subsequent repair processes.

Table of Key Signaling Proteins in DNA Damage Response to this compound

| Protein | Activating Signal | Primary Function in Response to Adduct | Downstream Effects |

| p-ATM | Replication stress induced by the adduct | Master regulator of the DNA damage response | Phosphorylates numerous downstream targets to control cell cycle checkpoints and activate repair pathways. |

| γ-H2AX | Stalled replication forks due to the adduct | Serves as a beacon to recruit repair proteins | Amplifies the DNA damage signal and facilitates the assembly of repair complexes. |

| PARP | DNA strand breaks resulting from adduct processing | Recruits DNA repair proteins and relaxes chromatin | Synthesis of poly(ADP-ribose) chains to facilitate the recruitment of repair factors. |

Advanced Analytical Methodologies for Detection and Quantification

32P-Postlabeling Techniques for High-Sensitivity Adduct Detection

The 32P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 109 to 1010 normal nucleotides. nih.govspringernature.comnih.gov This technique has been successfully applied to the detection of various 1,N(2)-propanodeoxyguanosine adducts, including those derived from acrolein, crotonaldehyde (B89634), and 2-hexenal. oup.comnih.govoup.com The general procedure involves four key steps: the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling of the adducts with 32P, and chromatographic separation for detection and quantification. nih.govspringernature.comnih.gov

Enzymatic Hydrolysis and Nuclease Enrichment Strategies

The initial step in the 32P-postlabeling assay is the complete enzymatic digestion of the DNA sample into its constituent 3'-monophosphate deoxynucleosides (dNMPs). nih.gov This is typically achieved using a combination of micrococcal nuclease and spleen phosphodiesterase. Following digestion, an enrichment step is often employed to increase the relative concentration of the adducted nucleotides.

Nuclease P1 enrichment is a widely used strategy for this purpose. oup.comnih.govoup.com Nuclease P1 preferentially cleaves the 3'-phosphate from normal dNMPs, leaving the more bulky, structurally altered adducts intact. This resistance to enzymatic digestion allows for the selective labeling of the adducted nucleotides in the subsequent step, thereby enhancing the sensitivity of the assay. oup.comnih.gov This technique has been specifically utilized in methods developed for this compound adducts derived from crotonaldehyde and 2-hexenal. oup.comnih.govoup.com

Chromatographic Separation Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

After the adducted nucleotides are labeled with 32P via T4 polynucleotide kinase, they must be separated from the excess radiolabeled ATP and any remaining normal nucleotides for accurate quantification. oup.comoup.com

Thin-Layer Chromatography (TLC): Traditionally, separation has been achieved using multidirectional polyethyleneimine (PEI)-cellulose thin-layer chromatography. oup.comnih.gov This method separates the 32P-labeled adducts based on their physicochemical properties, allowing for their visualization and quantification by autoradiography and scintillation counting. TLC has been a cornerstone of 32P-postlabeling analysis for adducts derived from compounds like 2-hexenal. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC): More recently, HPLC has been coupled with 32P-postlabeling to improve resolution, accuracy, and throughput. nih.govacs.org Reversed-phase HPLC systems can efficiently separate different diastereomers of PdG adducts. acs.orgacs.org For instance, an improved 32P-postlabeling/HPLC method was developed for the malondialdehyde-derived this compound adduct (M1G), demonstrating highly reliable separation and quantification. acs.org This combination of techniques allows for the collection of fractions for further analysis and provides more precise quantitative data compared to TLC. nih.govacs.org

Limits of Detection and Quantitative Precision in Biological Samples

The 32P-postlabeling assay is renowned for its high sensitivity. The theoretical limit of detection can reach approximately one adduct per 1010 nucleotides. nih.gov However, the practical limits of detection and quantification in biological samples can vary depending on the specific adduct, the tissue matrix, and the exact protocol used.

For the this compound adduct derived from 2-hexenal, a 32P-postlabeling technique with nuclease P1 enrichment and TLC separation achieved a detection limit of 0.03 adducts per 106 nucleotides. oup.comnih.gov A method developed for crotonaldehyde-derived adducts reported an even lower detection limit of 3 adducts per 109 nucleotides. oup.com While highly sensitive, quantification can be a challenge, and the use of external standards is often necessary to improve precision. acs.orgnih.gov The relative standard deviation for the 2-hexenal adduct assay was reported to be around 40% at the limit of quantification and 27% at a level of 1 adduct per 106 nucleotides. oup.com

| Analyte | Method | Limit of Detection | Reference |

| 2-Hexenal-PdG | 32P-Postlabeling/TLC | 0.03 adducts / 106 nucleotides | oup.comnih.gov |

| Crotonaldehyde-PdG | 32P-Postlabeling/TLC | 3 adducts / 109 nucleotides | oup.com |

| General DNA Adducts | 32P-Postlabeling/HPLC | ~3 adducts / 1010 nucleotides | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography-mass spectrometry has become a gold standard for the analysis of DNA adducts, including this compound. nih.gov This approach offers high specificity and sensitivity and provides crucial structural information, overcoming some of the limitations of 32P-postlabeling, such as the lack of internal standards for absolute quantification. nih.govnih.gov LC-MS methods have been developed for various PdG adducts, including those derived from acrolein and crotonaldehyde. nih.govacs.org

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Structural Confirmation and Quantification

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful tool for both quantifying and structurally confirming the identity of this compound adducts. nih.govacs.org In this technique, the eluent from an HPLC column is sprayed into the mass spectrometer, where the analytes are ionized. The mass spectrometer then isolates a specific parent ion (the protonated adduct, [M+H]+) and fragments it to produce a characteristic spectrum of daughter ions.

This fragmentation pattern serves as a molecular fingerprint for structural confirmation. nih.gov For acrolein-derived PdG adducts (Acr-dGuo), quantification is often performed using selected reaction monitoring (SRM), where the instrument is set to monitor specific transitions from the parent ion to a daughter ion. nih.gov For example, the transition of m/z 324 → m/z 208 is used for Acr-dGuo. nih.gov Additional transitions can be monitored for unambiguous structural confirmation. nih.govnih.gov This high specificity allows for the accurate detection of adducts even in complex biological matrices like DNA hydrolysates from human lung tissue. nih.gov

| Adduct | Parent Ion Transition (Quantification) | Parent Ion Transition (Confirmation) | Reference |

| Acrolein-PdG (Acr-dGuo) | m/z 324 → m/z 208 | m/z 324 → m/z 164, m/z 324 → m/z 190 | nih.gov |

| [13C10,15N5]Acr-dGuo | m/z 339 → m/z 218 | m/z 339 → m/z 174, m/z 339 → m/z 200 | nih.gov |

Isotope Dilution Mass Spectrometry for Absolute Quantification of Adduct Levels

Isotope dilution mass spectrometry is the definitive method for the absolute quantification of DNA adducts. nih.govtera.org This technique involves adding a known amount of a stable isotope-labeled version of the target adduct to the biological sample as an internal standard before sample processing and analysis. nih.govacs.org

For example, [13C10,15N5]-labeled Acr-dGuo and [15N5]-labeled crotonaldehyde-dGuo (Cro-dGuo) have been synthesized and used as internal standards. nih.govacs.org Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential sample loss during preparation. nih.gov By measuring the ratio of the signal from the native adduct to the signal from the isotope-labeled standard, a highly accurate and precise quantification can be achieved. nih.govnih.govacs.org This method has been successfully used to quantify acrolein- and crotonaldehyde-derived this compound adducts in DNA from various human tissues, with detection limits reaching as low as 1 adduct per 109 normal nucleosides. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Adduct Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of complex molecules, including DNA adducts like this compound. nih.govmcmaster.ca High-resolution NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, which is crucial for characterizing the precise structure of these modified nucleosides.

A notable application of high-resolution NMR spectroscopy was in establishing the structural features of the major acrolein-derived adduct, γ-OH-1,N(2)-propano-2'-deoxyguanosine. chromatographyonline.com This study revealed that in an aqueous solution, the adduct exists in a ring-closed form. However, a significant structural transformation occurs when this adduct is incorporated into a DNA duplex and paired with deoxycytidine (dC). NMR analysis demonstrated that the exocyclic ring of the adduct opens, allowing it to form a standard Watson-Crick base pair. chromatographyonline.com

Further analysis of the DNA duplex containing the γ-OH-1,N(2)-propano-2'-deoxyguanosine adduct showed a regular right-handed helical structure. All residues were found to adopt an anti orientation around the glycosidic bond, and all base pairs, including the one involving the modified guanosine, maintained Watson-Crick alignments. chromatographyonline.com This detailed structural insight, made possible by NMR, explains the lack of significant mutagenicity associated with this particular DNA adduct, as the open-chain form facilitates correct base pairing during DNA replication. chromatographyonline.com

Interactive Data Table: NMR Structural Insights on γ-OH-1,N(2)-propano-2'-deoxyguanosine

| Condition | Structural Form | Base Pairing in Duplex | Helical Structure | Glycosidic Bond Orientation |

| Aqueous Solution | Ring-closed | N/A | N/A | N/A |

| In DNA Duplex with dC | Ring-opened | Watson-Crick | Right-handed | anti |

Complementary Detection and Characterization Methods (e.g., Gas Chromatography-Mass Spectrometry)

While liquid chromatography-mass spectrometry (LC-MS) is the most prevalent technique for the analysis of this compound and other DNA adducts, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable complementary method. GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. agri.edu.tr However, the analysis of polar and non-volatile molecules like nucleoside adducts by GC-MS presents a challenge.

To overcome this, chemical derivatization is a necessary step to increase the volatility and thermal stability of the adducts, making them amenable to GC analysis. chromatographyonline.com Common derivatization techniques include silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) group, acylation, and alkylation. This process modifies the analyte into a derivative that can be vaporized and separated in the gas chromatograph before being detected by the mass spectrometer.

Despite the requirement for derivatization, GC-MS offers excellent structural information and can achieve high sensitivity. For instance, GC-negative ion chemical ionization-MS (GC-NICI-MS) methods have demonstrated sensitivities as low as 0.32 adducts per 10⁸ nucleotides. nih.gov The structural information obtained from GC-MS can be crucial for confirming the identity of adducts detected by other methods.

Interactive Data Table: Comparison of Analytical Methods for PdG Adducts

| Analytical Method | Sample Requirement | Derivatization Required | Key Advantages |

| HRMS/MS (e.g., UHPLC-ESI-MS/MS) | Low (µg of DNA) | No | High sensitivity and specificity, suitable for complex mixtures. |

| NMR Spectroscopy | High (mg of sample) | No | Provides definitive structural elucidation and conformational analysis. |

| GC-MS | Low to moderate (µg to mg of DNA) | Yes | Provides excellent structural information and high resolution. |

Application in Research Models and Experimental Systems

In Vitro Biochemical and Molecular Interaction Studies with DNA and Deoxyribonucleosides

In vitro studies have been fundamental in characterizing the formation and structural impact of 1,N(2)-propanodeoxyguanosine adducts on DNA. These adducts are formed when α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde (B89634), react with DNA researchgate.net. The reaction involves a Michael addition of the N2-amino group of deoxyguanosine, followed by a reversible cyclization between N1 and the aldehyde, resulting in the formation of exocyclic products nih.gov.

These adducts are unique DNA modifications that involve binding at two sites on a base that are normally engaged in hydrogen bonding to maintain the DNA's double-helical structure pnas.orgresearchgate.net. The formation of these 1,N(2)-dG annelation products effectively blocks the Watson-Crick hydrogen-bonding face of the nucleobase nih.govacs.org. A significant finding from structural analyses is that when placed opposite deoxycytidine (dC) in duplex DNA, these exocyclic lesions can undergo a ring-opening to yield the corresponding N2-(3-oxopropyl)-dG derivatives nih.govacs.org. This conformational change repositions a reactive aldehyde group into the minor groove of the DNA while allowing the Watson-Crick base pairing at the site of the lesion to be largely maintained nih.gov.

Sensitive detection methods, such as ³²P-postlabeling combined with high-performance liquid chromatography (HPLC), have been developed and validated using DNA modified in vitro to identify and quantify these adducts nih.govnih.gov. These biochemical assays allow for the separation and identification of different stereoisomers of acrolein-derived this compound (AdG) and crotonaldehyde-derived this compound (CdG) aacrjournals.org.

| Precursor Compound | Resulting Adduct | Key Interaction with DNA |

| Acrolein | Acrolein-derived this compound (AdG) | Forms exocyclic ring, blocks Watson-Crick face; can ring-open in duplex DNA nih.govacs.org. |

| Crotonaldehyde | Crotonaldehyde-derived this compound (CdG) | Forms exocyclic ring, blocks Watson-Crick face; can ring-open in duplex DNA nih.govacs.org. |

Mammalian Cell Culture Models for Mutagenesis, Toxicity, and Repair Investigations

Mammalian cell culture systems are essential for investigating the biological consequences of this compound adducts, including their mutagenicity, toxicity, and the cellular pathways that repair them. Immunoassays have demonstrated the presence of these adducts in the DNA of cultured Chinese hamster ovary (CHO) cells exposed to acrolein or crotonaldehyde pnas.orgresearchgate.netaacrjournals.org. The presence of these adducts correlates with the known mutagenicity of acrolein and crotonaldehyde in these cell cultures, suggesting the adducts contribute to this effect pnas.orgresearchgate.net.

Site-specific mutagenesis studies in various mammalian cell lines have provided detailed insights into the types of mutations induced by these lesions. When plasmids containing specific this compound adducts are replicated in human xeroderma pigmentosum A (XPA) cells or COS-7 cells, the primary mutations observed are G→T transversions nih.govacs.orgnih.gov. However, the adducts are generally not considered to be strongly miscoding, with mutation frequencies typically in the range of 0.5% to 10% depending on the specific adduct and cell line nih.govacs.orgnih.gov. For instance, in XPA cells, the (6S, 8S) isomer of a crotonaldehyde-derived adduct miscodes more frequently than the (6R, 8R) isomer, at 10% versus 5%, respectively nih.gov. For the (6R, 8R) isomer, G→A transitions were also observed at levels comparable to G→T transversions nih.gov.

Research has also identified the primary mechanism for the removal of these lesions in mammalian cells. Studies using CHO cell-free extracts showed that the this compound adduct is efficiently removed nih.gov. This adduct is a better substrate for the mammalian nucleotide excision repair (NER) complex than for the bacterial equivalent and is repaired at a rate comparable to that of a thymine-thymine dimer nih.gov. This indicates that NER is the principal pathway for the repair of these enal-induced DNA lesions in mammalian cells nih.govacs.orgnih.gov.

| Adduct Type | Cell Line | Mutation Frequency | Predominant Mutation(s) |

| Crotonaldehyde-dG [(6S, 8S)-2] | Human XPA | 10% | G→T transversions nih.gov |

| Crotonaldehyde-dG [(6R, 8R)-2] | Human XPA | 5% | G→T transversions, G→A transitions nih.gov |

| 4-HNE-dG Adducts | COS-7 | 0.5 - 5.0% | G→T transversions nih.govacs.org |

Bacterial Systems for Site-Specific Mutagenesis and DNA Repair Pathway Analysis

Bacterial systems, particularly Escherichia coli, have been instrumental in early studies of site-specific mutagenesis and DNA repair pathways related to this compound. Site-directed mutagenesis is a technique used to introduce specific, intentional changes into a DNA sequence to study the resulting effects on DNA and protein function wikipedia.org.

In pioneering studies, a DNA vector containing a model this compound adduct was transfected into E. coli pnas.orgresearchgate.net. Replication of this adducted genome in SOS-induced E. coli resulted in both base substitution and frameshift mutations pnas.orgnih.gov. The primary base substitutions observed were PdG→T transversions and PdG→A transitions, with a total mutation frequency of approximately 2% nih.gov. In contrast, when the adducted genome was replicated in non-SOS-induced cells, no mutations were detected, indicating that the mutagenic potential of this adduct in E. coli is dependent on the activation of the SOS DNA damage response nih.govsemanticscholar.org.

The repair of this compound in bacteria has also been characterized. The adduct is recognized and repaired by the nucleotide excision repair (NER) pathway, which is a versatile system for removing a wide variety of structurally unrelated bulky DNA adducts acs.orgnih.govnih.gov. In vitro experiments using purified E. coli Uvr(A)BC proteins, the core components of the bacterial NER system, demonstrated that these proteins could effectively remove a 12-base oligonucleotide containing the adduct nih.gov. Further in vivo studies in E. coli strains deficient in Uvr(A)BC-dependent NER showed a four-fold increase in the frequency of both transversions and transitions, confirming the central role of this pathway in repairing the lesion nih.gov.

| Bacterial System | Genetic Condition | Mutation Frequency | Types of Mutations |

| E. coli JM105 | SOS-induced | ~2% | PdG→T transversions, PdG→A transitions nih.gov |

| E. coli JM105 | Non-SOS-induced | Not detected | N/A nih.gov |

| E. coli (Uvr(A)BC-deficient) | NER-deficient | 4-fold increase vs. wild-type | Transversions and transitions nih.gov |

In Vivo Animal Models for Adduct Detection and Biological Impact Assessment

In vivo animal models have been crucial for demonstrating the presence of this compound adducts in living organisms and assessing their biological significance. Using sensitive ³²P-postlabeling methods, AdG and CdG have been detected as naturally occurring background lesions in a variety of tissues from untreated rodents (rats and mice) and humans pnas.orgresearchgate.netnih.govaacrjournals.org. These adducts have been found in the liver, lung, kidney, brain, skin, and leukocytes, demonstrating their ubiquity nih.govaacrjournals.org.

The detection of these adducts in relatively high levels in untreated animals suggests that endogenous factors, particularly lipid peroxidation, are a major source of their formation pnas.orgresearchgate.netnih.govcapes.gov.br. Studies have shown that adduct levels are significantly higher in older rats than in newborn rats and are increased in rats with genetically predisposed or chemically induced increases in lipid peroxidation nih.govcapes.gov.br.

Animal models have also been used to study the formation of these adducts following exposure to specific carcinogens. For example, this compound adducts were detected in the hepatic DNA of rats treated with N-nitrosopyrrolidine and in the skin DNA of mice treated topically with crotonaldehyde nih.govoup.com. These findings demonstrate that both endogenous processes and exogenous exposures contribute to the formation of these potentially promutagenic lesions in vivo nih.govnih.gov. The levels of these adducts are considered potential biomarkers for DNA damage induced by smoking and other environmental exposures nih.govnih.gov.

| Species | Tissue | Condition | Adduct Level (per mole guanine) |

| Mice | Liver DNA | Untreated | 1.0 - 1.7 x 10⁻⁷ pnas.orgresearchgate.net |

| Rats | Liver DNA | Untreated | 0.2 - 1.0 x 10⁻⁷ pnas.orgresearchgate.net |

| Rats | Hepatic DNA | N-nitrosopyrrolidine-treated | ~0.06 µmol nih.govoup.com |

| Mice | Skin DNA | Crotonaldehyde-treated | ~0.24 µmol nih.govoup.com |

| Humans | Various Tissues | Untreated | 0.10 - 1.60 µmol nih.gov |

Broader Academic Implications in Biological Contexts

Utility as Biomarkers of Endogenous DNA Damage and Oxidative Stress Status

The utility of PdG as a biomarker is underscored by research showing elevated levels of these adducts under conditions of increased oxidative stress. For instance, a depletion of glutathione (B108866), a critical cellular antioxidant, leads to a dramatic increase in PdG levels in rat liver DNA. nih.gov Similarly, levels are higher in older rats compared to newborns, suggesting an accumulation of oxidative damage over a lifetime. nih.gov These findings collectively support the role of PdG as a sensitive indicator of the body's ongoing battle with oxidative damage and the state of its antioxidant defenses.

| Factor Investigated | Observation | Implication for Biomarker Status |

| Glutathione Depletion | Dramatic increase in PdG adducts in rat liver DNA. nih.gov | PdG levels reflect the capacity of cellular antioxidant defenses. |

| Aging | Adduct levels are significantly higher in older rats than in newborn rats. nih.gov | PdG can serve as a marker for age-related accumulation of oxidative DNA damage. |

| Genetic Predisposition | Increased adduct levels in a mutant rat strain genetically prone to lipid peroxidation. nih.gov | PdG can indicate a genetic susceptibility to oxidative stress. |

| Tissue Type | Distinct patterns and levels of adducts are found in various tissues across different species. nih.gov | Tissue-specific oxidative stress can be monitored using PdG levels. |

This table summarizes key research findings that support the use of 1,N(2)-Propanodeoxyguanosine as a biomarker for endogenous DNA damage and oxidative stress.

Indicators of Environmental Exposure and Associated DNA Lesions in Tissues

While this compound adducts are primarily formed through endogenous processes, their presence can also serve as a biomarker for exposure to certain environmental pollutants. nih.gov The precursors to these adducts, notably acrolein and crotonaldehyde (B89634), are present in tobacco smoke and other environmental sources. nih.govnih.gov Consequently, detecting these adducts in human tissues can provide a measure of exposure to these harmful substances. For example, studies have detected acrolein- and crotonaldehyde-derived adducts in human oral tissue DNA, with increased levels observed in smokers. nih.gov

The ubiquity of these adducts across a wide range of tissues further enhances their utility as biomarkers. Research has confirmed the presence of acrolein-derived (AdG) and crotonaldehyde-derived (CdG) this compound adducts in the DNA of various tissues from untreated rats, mice, and humans, including the lung, kidney, brain, breast, prostate, colon, skin, leukocytes, and mammary glands. researchgate.netnih.gov This widespread distribution suggests that these lesions are a common consequence of both internal metabolic processes and environmental exposures, making them a valuable tool for assessing DNA damage in diverse biological samples. researchgate.netnih.gov

| Tissue Source | Species | Adduct Level Range (µmol/mol guanine) | Significance |

| Various Tissues | Human | 0.10 to 1.60 researchgate.netnih.gov | Demonstrates the widespread presence of these adducts as background DNA damage. nih.gov |

| Oral Tissue | Human | Levels are elevated in smokers compared to non-smokers. nih.gov | Indicates exposure to tobacco smoke carcinogens like acrolein and crotonaldehyde. |

| Liver, Lung, Kidney, etc. | Rodent (Rat, Mouse) | Detected in a wide variety of tissues without specific carcinogen treatment. researchgate.netnih.gov | Establishes a baseline for endogenous adduct levels and shows tissue susceptibility. |

This table presents data on the detection of this compound adducts in different tissues, highlighting their role as indicators of both endogenous processes and environmental exposures.

Contribution to the Mechanistic Understanding of Carcinogenesis and Related Pathologies

The study of this compound adducts provides significant insight into the molecular mechanisms of chemical carcinogenesis. These adducts are considered potential promutagenic lesions because their formation blocks the Watson-Crick hydrogen-bonding face of the deoxyguanosine base, which can lead to errors during DNA replication. nih.govnih.govacs.org The mutagenicity of the precursor aldehydes (enals) and the specific mutations observed in site-specific mutagenesis studies support this role. nih.govnih.gov

| Adduct Source/Type | Replicative System | Predominant Mutation | Mechanistic Implication |

| Acrolein, Crotonaldehyde, 4-HNE | E. coli and mammalian cells | G→T transversions nih.govacs.org | Demonstrates the promutagenic potential of these exocyclic adducts. |

| Model this compound | Site-specific mutagenesis studies | Not specified, but mutations observed. nih.gov | Confirms that the adduct structure itself is a premutagenic lesion. |

This table summarizes the mutagenic properties of this compound adducts, which are central to their contribution to carcinogenesis.

Interplay with Cellular Metabolic Pathways and Genetic Predispositions to Adduct Accumulation

Cellular metabolic pathways that manage oxidative stress also play a crucial role. The levels of these adducts are dramatically increased upon the depletion of glutathione, a key molecule in detoxification pathways, indicating that cellular antioxidant capacity is a critical determinant of adduct accumulation. nih.gov Furthermore, genetic predisposition can influence the levels of these adducts. Studies have shown that a mutant strain of Long-Evans rats, which is genetically predisposed to increased lipid peroxidation, exhibits higher levels of these DNA adducts in the liver. nih.gov This highlights a clear interplay between an organism's genetic makeup, its metabolic state, and its susceptibility to accumulating potentially mutagenic DNA damage.

| Influencing Factor | Pathway/Mechanism | Effect on Adduct Levels |

| Metabolic State | Lipid Peroxidation of PUFAs (omega-3, omega-6) nih.govnih.gov | Primary endogenous source of aldehyde precursors, leading to adduct formation. |

| Cellular Defense | Glutathione-mediated detoxification nih.gov | Depletion of glutathione leads to a significant increase in adduct accumulation. |

| Genetic Predisposition | Inherited tendency for increased lipid peroxidation nih.gov | Genetically susceptible individuals or animals show higher baseline levels of adducts. |

This table outlines the interplay between metabolic and genetic factors that influence the formation and accumulation of this compound adducts.

Future Directions and Emerging Research Avenues

Elucidation of Remaining Unknowns in Adduct Formation and Repair Pathway Regulation

The formation of 1,N(2)-propanodeoxyguanosine adducts results from the reaction of deoxyguanosine with α,β-unsaturated aldehydes like acrolein and crotonaldehyde (B89634). acs.orgnih.govnih.gov These aldehydes are products of endogenous lipid peroxidation and are also present in environmental exposures such as cigarette smoke. acs.orgnih.govnih.gov The reaction involves a Michael addition followed by cyclization to form the characteristic propano ring structure. acs.orgnih.govnih.govresearchgate.netaacrjournals.org While this general mechanism is established, significant questions remain.

Key areas for future investigation include:

Influence of Local DNA Sequence and Chromatin Structure: How the surrounding DNA sequence and the organization of DNA into chromatin affects the rate and stereochemistry of adduct formation in vivo is not fully understood.

Endogenous vs. Exogenous Sources: While lipid peroxidation is a major endogenous pathway, precisely quantifying the contribution of various endogenous and exogenous sources to the total adduct load in different human tissues remains a challenge. nih.gov

Repair Pathway Crosstalk and Regulation: The enal-induced 1,N(2)-dG lesions are primarily repaired by the nucleotide excision repair (NER) pathway in both E. coli and mammalian cells. acs.orgnih.gov However, the regulation of this process and the potential involvement of or crosstalk with other DNA repair pathways, such as base excision repair (BER) or specialized translesion synthesis (TLS) polymerases, especially for different stereoisomers of the adduct, requires further elucidation. The interplay between proteolysis-dependent repair for related DNA-protein crosslinks and classical pathways like NER and homologous recombination (HR) also presents a complex regulatory landscape to be explored. researchgate.netnih.gov

Key Research Questions in this compound Formation and Repair

| Research Area | Remaining Unknowns | Potential Impact |

|---|---|---|

| Adduct Formation | Role of DNA sequence context and chromatin state on formation kinetics and stereoselectivity. | Improved prediction of mutational hotspots and individual susceptibility. |

| Source Contribution | Quantitative contribution of endogenous metabolic processes versus environmental exposures to adduct burden in various tissues. | Better risk assessment models and targeted preventative strategies. |

| Repair Pathway Regulation | Specific factors that govern the choice and efficiency of repair pathways (e.g., NER, BER) for different adduct stereoisomers. | Identification of novel targets for therapeutic intervention to enhance DNA repair or sensitize cancer cells. |

Advanced Structural Biology of Adduct-DNA and Adduct-Protein Complexes

High-resolution structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in understanding the conformational impact of this compound adducts on DNA. nih.govresearchgate.netacs.org These studies have shown that the adduct can adopt different conformations (e.g., syn or anti) depending on the opposing base and pH, causing significant perturbations to the DNA helix. nih.gov

A fascinating discovery is that when paired opposite deoxycytidine in a DNA duplex, the exocyclic ring of the major acrolein-derived adduct, γ-OH-1,N(2)-propano-2'-deoxyguanosine, can undergo a hydrolytic ring-opening. acs.orgnih.govnih.govresearchgate.net This conversion to an open-chain aldehyde form allows for standard Watson-Crick base pairing, which may explain the surprisingly low mutagenicity of this specific lesion. nih.govresearchgate.net This aldehyde tautomer is also reactive and can form cross-links with proteins. nih.govacs.orgnih.gov

Future research in this area will leverage advanced techniques to provide a more dynamic and in-context view of these structures:

Cryo-Electron Microscopy (Cryo-EM): This technique will be crucial for visualizing larger complexes, such as the adducted DNA bound to DNA repair machinery (e.g., the NER complex) or replication polymerases. This will offer snapshots of the recognition and processing of the lesion.

Time-Resolved Spectroscopy: Techniques like time-resolved NMR and crystallography can provide insights into the dynamics of adduct formation, ring-opening, and the formation of DNA-protein cross-links.

Computational Modeling: Advanced molecular dynamics simulations will complement experimental data to model the conformational flexibility of the adduct within different DNA sequences and its interaction with various proteins, predicting its effects on DNA stability and recognition. acs.org

Structural Insights into this compound Adducts

| Adduct State | Key Structural Feature | Biological Implication | Primary Investigation Technique |

|---|---|---|---|

| Ring-Closed Form | Bulky lesion that perturbs DNA helix; can adopt syn conformation. nih.govnih.gov | Blocks Watson-Crick face, potentially mutagenic, and stalls replication. nih.gov | NMR Spectroscopy nih.govresearchgate.netacs.orgnih.gov |

| Ring-Opened Aldehyde Form | Occurs opposite dC; N2-(3-oxopropyl) group in minor groove, allows normal base pairing. acs.orgnih.govnih.govresearchgate.net | Reduces mutagenicity but creates a reactive aldehyde capable of forming DNA-protein cross-links. nih.govnih.govnih.gov | NMR Spectroscopy nih.govresearchgate.net |

| Adduct-Protein Complex | Forms Schiff base linkage between the ring-opened aldehyde and protein amine groups (e.g., lysine). acs.orgnih.gov | Creates highly toxic DNA-protein cross-links (DPCs) that block transcription and replication. researchgate.netnih.gov | NMR Spectroscopy, Mass Spectrometry acs.orgnih.gov |

Development of High-Throughput Screening Technologies for Adductomics and Biomarker Discovery

The detection and quantification of DNA adducts like this compound are critical for assessing exposure to genotoxic agents and understanding disease risk. acs.org The field of "DNA adductomics" aims to screen for the totality of DNA damage in a genome. mdpi.com Liquid chromatography coupled with mass spectrometry (LC-MS) has become the dominant and most robust platform for these analyses. mdpi.comchromatographyonline.comoup.com

Future developments will focus on increasing throughput, sensitivity, and coverage:

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and data-independent acquisition (DIA) methods are improving the ability to conduct untargeted screening for a wide range of unknown adducts in complex biological samples. acs.orgchromatographyonline.comacs.org Techniques like wide selected ion monitoring (Wide-SIM/MS2) allow for the detection of adducts at levels as low as a few per 10⁹ nucleotides. acs.org

Automated Platforms: Integrating automated sample preparation with advanced LC-MS systems is key to achieving high-throughput capacity. This is essential for large-scale molecular epidemiology studies and for screening compound libraries for genotoxicity. oup.comnih.gov

Biomarker Validation: A major goal is to validate this compound adducts as noninvasive biomarkers of exposure and effect. merckmillipore.com High-throughput methods will enable the analysis of adduct levels in easily accessible samples, such as leukocytes or urine, from large human populations to correlate them with specific exposures (e.g., smoking, diet) and disease outcomes. admerahealth.com

Integration with Systems Biology Approaches to Map Adduct-Induced Cellular Responses

The presence of a DNA adduct is not an isolated event but rather a trigger for a complex network of cellular responses. nih.gov Systems biology, which integrates multiple layers of "omics" data (genomics, transcriptomics, proteomics, metabolomics), offers a powerful approach to map these intricate networks. nih.govresearchgate.net

By exposing cells to agents that form this compound adducts and then applying multi-omics analysis, researchers can: